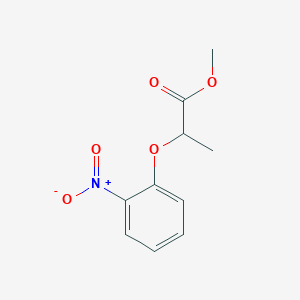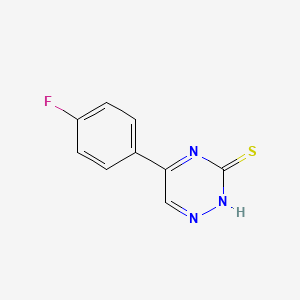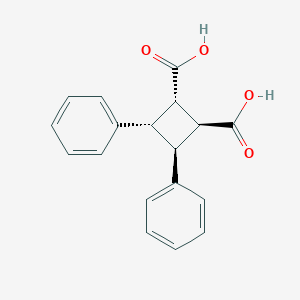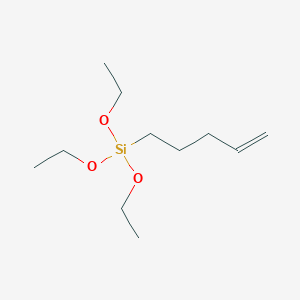![molecular formula C18H21F6N3O4S2 B14135130 1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique properties and applications. This compound is part of a class of ionic liquids that have gained significant attention due to their potential in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 4,4’-bipyridine with hexyl bromide to form 1-hexyl-4,4’-bipyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction.
Análisis De Reacciones Químicas
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium compounds.
Substitution: The compound can participate in substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide involves its ability to stabilize charged species and facilitate ionic interactions. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved in its action are primarily related to its ionic nature and ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a similar ionic structure but differs in the cationic component, which is an imidazolium ring instead of a bipyridinium ring.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Another similar compound with an imidazolium cation and a shorter alkyl chain.
1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a longer alkyl chain, which affects its physical properties and applications.
The uniqueness of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide lies in its bipyridinium cation, which provides distinct chemical and physical properties compared to other ionic liquids with imidazolium cations.
Propiedades
Fórmula molecular |
C18H21F6N3O4S2 |
|---|---|
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C16H21N2.C2F6NO4S2/c1-2-3-4-5-12-18-13-8-16(9-14-18)15-6-10-17-11-7-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-11,13-14H,2-5,12H2,1H3;/q+1;-1 |
Clave InChI |
IEYSDDOVCUFNCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)


![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)







